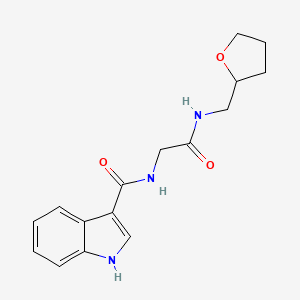

N-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-1H-indole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-1H-indole-3-carboxamide, also known as THFA-N-oxide, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Pharmaceutical Synthesis

Indole derivatives like our compound are crucial in pharmaceutical synthesis. They are often used to create drugs with anti-inflammatory properties by inhibiting cyclooxygenase enzymes . For example, the reaction between tryptamine and naproxen to form a new compound demonstrates the potential to combine the anti-inflammatory action of naproxen with the broad-spectrum antiviral activity, which could be significant in treating diseases like COVID-19 .

Antiviral Research

The indole nucleus is a common feature in many antiviral agents. Derivatives have been prepared and reported to show inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural features of our compound suggest it could be a candidate for developing new antiviral drugs with high selectivity and potency.

Anti-inflammatory Applications

Indole derivatives are known for their anti-inflammatory effects. The compound , due to its similarity to naproxen, could potentially be used to treat inflammatory diseases such as rheumatoid arthritis, leveraging its ability to block arachidonate binding and inhibit prostaglandin synthesis .

Cancer Research

The indole moiety is present in many compounds with anticancer properties. Research into indole derivatives has shown promise in developing new treatments that can target and inhibit the growth of cancer cells. The compound’s structure could be explored for its potential use in creating novel anticancer agents .

Neuroscience

Tryptamine derivatives, which share a structural similarity with our compound, play a fundamental role in the human body, particularly in the central nervous system. They are involved in regulating sleep, cognition, memory, temperature regulation, and behavior. This compound could be used in neuroscience research to study neuromodulators and psychedelic derivatives .

Antimicrobial Activity

Indole derivatives have shown antimicrobial properties against a range of pathogens. The compound’s structure could be investigated for its potential use as an antimicrobial agent, possibly leading to new treatments for bacterial, fungal, or viral infections .

Analgesic Development

Due to the analgesic effects of indole derivatives, there is potential for our compound to be used in the development of new pain-relief medications. Its ability to inhibit COX enzymes suggests it could be effective in treating pain without the side effects associated with traditional analgesics .

Plant Growth and Development

Indole-3-acetic acid, a derivative of tryptophan, is a plant hormone that regulates growth and development. The compound could be studied for its effects on plant physiology, potentially leading to applications in agriculture and horticulture .

properties

IUPAC Name |

N-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c20-15(18-8-11-4-3-7-22-11)10-19-16(21)13-9-17-14-6-2-1-5-12(13)14/h1-2,5-6,9,11,17H,3-4,7-8,10H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVNXSQGYYQQLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CNC(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-1H-indole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2956950.png)

![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2956954.png)

![N-1,3-benzodioxol-5-yl-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2956967.png)

![1,1-Difluorospiro[2.3]hexan-5-one](/img/structure/B2956972.png)